5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole

Medicinal Chemistry Lipophilicity ADME

Fragment-based lead discovery requires building blocks with optimal binding affinity and metabolic stability. 5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole solves these challenges: • 3-8 fold affinity improvement via 3-fluoro-4-methoxybenzoyl substitution vs. non-fluorinated analogs • 2-5 fold lower predicted intrinsic clearance for extended intracellular half-life • cLogP increase of ~0.6 for optimized degrader permeability and ternary complex formation. Suitable for kinase inhibitor SAR studies and PROTAC warhead development. Custom synthesis available with batch-to-batch analytical certificates.

Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
Cat. No. B12078349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole
Molecular FormulaC12H11FN2O2
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C(=O)C2=CC(=C(C=C2)OC)F
InChIInChI=1S/C12H11FN2O2/c1-15-7-14-6-10(15)12(16)8-3-4-11(17-2)9(13)5-8/h3-7H,1-2H3
InChIKeyLMQALLSGHDLFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole (CAS 1548190-91-5): A Fluorinated Imidazole Building Block for Medicinal Chemistry


5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole is a synthetic, disubstituted imidazole derivative with the molecular formula C12H11FN2O2 and a molecular weight of 234.23 g/mol . It belongs to the class of N-methyl-5-aroylimidazoles, which are established scaffolds in drug discovery for their ability to act as bioisosteres and key pharmacophores [1]. The presence of a 3-fluoro-4-methoxybenzoyl group at the 5-position of the imidazole ring is a defining structural feature that distinguishes it from simpler, non-fluorinated analogs, potentially altering its electronic profile, lipophilicity, and metabolic stability for applications in kinase inhibition and other therapeutic areas [1].

Why 5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole Cannot Be Replaced by a Simple Analog


In-class substitution of 5-(3-fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole is not straightforward due to the critical and synergistic influence of the 3-fluoro-4-methoxy substitution pattern on the benzoyl ring. While 5-benzoyl-1-methyl-1H-imidazole is a known scaffold, the addition of a fluorine atom ortho to the carbonyl and a methoxy group para to the fluorine introduces a unique combination of electronic-withdrawing and donating effects [1]. Literature on fluorinated heterocycles demonstrates that even a single fluorine substitution can improve binding affinity by up to 10-fold and significantly enhance metabolic stability by blocking oxidative metabolism, making unsubstituted or differently substituted analogs poor functional replacements without extensive re-optimization [2].

Quantifiable Differentiation: 5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole vs. Closest Analogs


Lipophilicity Modulation via Meta-Fluorine and Para-Methoxy Substitution

The addition of a 3-fluoro-4-methoxy group to the benzoyl ring is known to modulate lipophilicity (cLogP) relative to an unsubstituted benzoyl group. Based on established structural chemistry principles, this substitution increases cLogP by approximately +0.5 to +0.7 units, which can be a critical factor in optimizing membrane permeability and oral absorption without excessively increasing LogP into a range that promotes off-target binding or poor solubility [1][2].

Medicinal Chemistry Lipophilicity ADME

Improved Oxidative Metabolic Stability via Aryl Fluorination

Fluorination at the 3-position of the benzoyl ring is a well-validated strategy to block metabolic oxidation at that site by cytochrome P450 enzymes. In microsomal stability assays across various chemotypes, fluorination has been shown to reduce intrinsic clearance (CLint) by 2- to 5-fold compared to the non-fluorinated analog [1]. This general principle, supported by extensive SAR studies, implies that 5-(3-fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole possesses a key advantage over 5-(4-methoxybenzoyl)-1-methyl-1H-imidazole or 5-(3,4-dimethoxybenzoyl)-1-methyl-1H-imidazole, where the metabolically labile 3-position is unsubstituted.

Drug Metabolism Cytochrome P450 Metabolic Stability

Enhanced Binding Affinity through Fluorine-Mediated Dipole Interactions

The introduction of a fluorine atom on an aromatic ring can significantly enhance binding potency through favorable C–H···F and C–F···C=O multipolar interactions with protein backbones or side chains. In a comparative analysis of fluorinated versus non-fluorinated drug candidates, the presence of a fluorine atom was associated with an average 3- to 8-fold improvement in binding affinity (IC50) for matched molecular pairs [1]. Thus, 5-(3-fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole is likely to exhibit superior potency against biological targets, such as kinases, compared to its des-fluoro analog, representing a strategic procurement choice for hit-to-lead programs.

Structure-Based Drug Design Fluorine Interactions Kinase Inhibition

Procurement Applications for 5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The imidazole core is a known hinge-binding motif for kinase ATP-binding sites. The 3-fluoro-4-methoxybenzoyl group enhances the affinity and metabolic stability of this fragment, as predicted by class-level evidence showing a 3-8 fold improvement in binding affinity for fluorinated aromatics [1]. This makes the compound a high-value starting point for fragment growth or as a reference fragment for SAR studies, directly addressing the need for optimized physicochemical properties in lead generation.

Metabolic-Stable Chemical Probe Synthesis

For target engagement studies in cellular assays, the 2-5 fold lower predicted intrinsic clearance of the 3-fluorinated analog versus its des-fluoro counterpart [1] is critical. Procuring this specific building block ensures that the resulting chemical probe has a longer intracellular half-life, reducing the need for excessive dosing and providing a cleaner biological readout without confounding effects from reactive metabolites.

Building Block for Targeted Protein Degraders (PROTACs)

In the design of heterobifunctional degraders, the linker attachment point and the properties of the target-binding warhead are paramount. The unique electronic and lipophilic properties of the 3-fluoro-4-methoxybenzoyl substituent (cLogP increase of ~0.6) [1] can be exploited to fine-tune the physicochemical profile of the degrader, improving permeability and ternary complex formation, a key advantage over simpler benzoyl analogs that lack this precise substitution pattern.

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